Cas no 120375-11-3 (3-O-(α-L-Fucopyranosyl)-D-galactose)

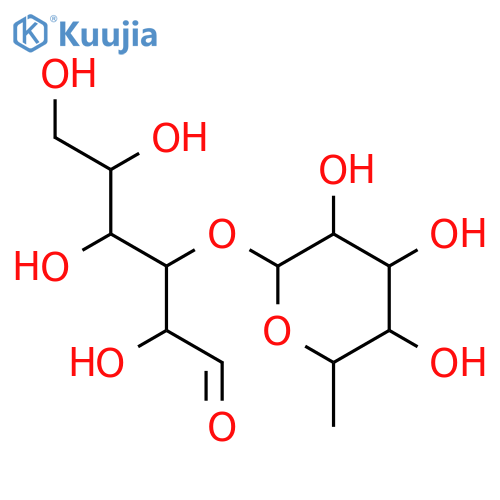

120375-11-3 structure

商品名:3-O-(α-L-Fucopyranosyl)-D-galactose

3-O-(α-L-Fucopyranosyl)-D-galactose 化学的及び物理的性質

名前と識別子

-

- 3-O-(α-L-Fucopyranosyl)-D-galactose

- 3-O-(A-L-FUCOPYRANOSYL)-D-GALACTOSE

- (3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

- b-D-Galactopyranose, 3-O-(6-deoxy-a-L-galactopyranosyl)-

- 3-O-(Alpha-L-Fucopyranosyl)-D-galactose

- A-D-galactopyranose

- 3-O-(a-L-Fucopyranosyl)-D-galactopyranose

- 3-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranose

- 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose

- 3-O-(

- A-L-Fucopyranosyl)-D-galactose

- 120375-11-3

- DTXSID80675912

-

- インチ: InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h3-13,15-20H,2H2,1H3

- InChIKey: WFLGVJKIXANXQV-UHFFFAOYSA-N

- ほほえんだ: OCC(C(C(OC1OC(C)C(O)C(O)C1O)C(C=O)O)O)O

計算された属性

- せいみつぶんしりょう: 326.12100

- どういたいしつりょう: 326.12129689g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 10

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 368

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.7

- トポロジー分子極性表面積: 169Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 624.2±55.0 °C at 760 mmHg

- フラッシュポイント: 331.3±31.5 °C

- 屈折率: 1.624

- ようかいど: Methanol, Water

- PSA: 169.30000

- LogP: -4.36960

- じょうきあつ: 0.0±4.1 mmHg at 25°C

3-O-(α-L-Fucopyranosyl)-D-galactose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-O-(α-L-Fucopyranosyl)-D-galactose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F823510-50mg |

3-O-(α-L-Fucopyranosyl)-D-galactose |

120375-11-3 | 50mg |

3300.00 | 2021-08-12 | ||

| TRC | F823510-10mg |

3-O-(α-L-Fucopyranosyl)-D-galactose |

120375-11-3 | 10mg |

1405.00 | 2021-08-12 | ||

| Biosynth | OF06513-5 mg |

3-O-(a-L-Fucopyranosyl)-D-galactopyranose |

120375-11-3 | 5mg |

$1,848.00 | 2023-01-03 | ||

| A2B Chem LLC | AD34305-5mg |

3-O-(α-L-Fucopyranosyl)-D-galactose |

120375-11-3 | 5mg |

$1107.00 | 2024-04-20 | ||

| TRC | F823510-1mg |

3-O-(α-L-Fucopyranosyl)-D-galactose |

120375-11-3 | 1mg |

165.00 | 2021-08-12 | ||

| Biosynth | OF06513-10 mg |

3-O-(a-L-Fucopyranosyl)-D-galactopyranose |

120375-11-3 | 10mg |

$2,402.40 | 2023-01-03 | ||

| Biosynth | OF06513-25 mg |

3-O-(a-L-Fucopyranosyl)-D-galactopyranose |

120375-11-3 | 25mg |

$3,753.75 | 2023-01-03 | ||

| A2B Chem LLC | AD34305-25mg |

3-O-(α-L-Fucopyranosyl)-D-galactose |

120375-11-3 | 25mg |

$2250.00 | 2024-04-20 |

3-O-(α-L-Fucopyranosyl)-D-galactose 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

120375-11-3 (3-O-(α-L-Fucopyranosyl)-D-galactose) 関連製品

- 96-82-2(Lactobionic acid)

- 13718-94-0(Palatinose Monohydrate)

- 528-50-7(D-(+)-Cellobiose)

- 9004-54-0(Dextran)

- 6860-47-5(Xylobiose)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬